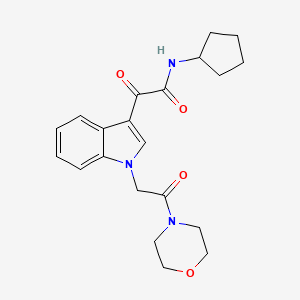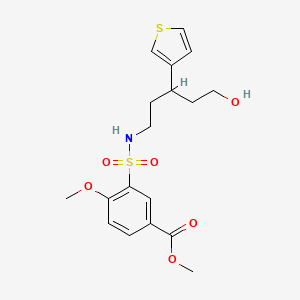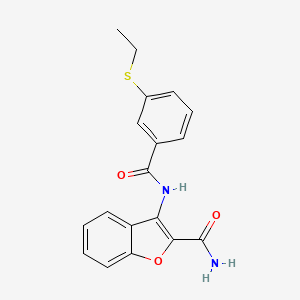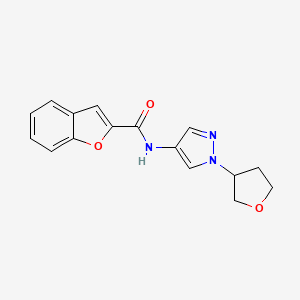![molecular formula C19H22N4O B2948954 N-cyclopentyl-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 879575-36-7](/img/structure/B2948954.png)
N-cyclopentyl-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-cyclopentyl-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine” is a complex organic compound that belongs to the class of pyrazolopyrimidines. Pyrazolopyrimidines are a type of heterocyclic aromatic organic compounds that contain a pyrazole ring fused to a pyrimidine ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazolopyrimidine core, with additional functional groups attached at specific positions . These include a cyclopentyl group, a 2-methoxyphenyl group, and a methyl group.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrazolopyrimidines can undergo various reactions due to the presence of multiple reactive sites .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as its degree of lipophilicity (i.e., the affinity of this drug for a lipid environment) would influence properties like solubility and permeability .Aplicaciones Científicas De Investigación
Antitumor and Antimicrobial Activities
Research has demonstrated that derivatives of the pyrazolo[1,5-a]pyrimidine class, which includes N-cyclopentyl-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine, have shown promising antitumor and antimicrobial activities. For instance, novel N-arylpyrazole-containing enaminones were synthesized as key intermediates, leading to the creation of compounds that exhibited cytotoxic effects against human breast and liver carcinoma cell lines, comparable to those of 5-fluorouracil. These compounds were also evaluated for their antimicrobial activity, with some displaying significant effects (Riyadh, 2011).
A3 Adenosine Receptor Antagonism
Another area of research involves the design of 2-arylpyrazolo[4,3-d]pyrimidin-7-amines as potent and selective antagonists for the human A3 adenosine receptor. These compounds, through structural modifications, demonstrated low nanomolar affinity and high selectivity towards the A3 adenosine receptor. Some derivatives were effective in counteracting oxaliplatin-induced apoptosis in rat astrocyte cell cultures, an in vitro model of neurotoxicity. This research provides insight into the therapeutic potential of these compounds for conditions associated with A3 adenosine receptor activity (Squarcialupi et al., 2013).
Crystal Structure and Biological Activity
The crystal structure and biological activity of derivatives similar to N-cyclopentyl-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine have been studied, revealing their potential as anticancer agents. For example, the crystal structure of a closely related compound was determined, and its moderate anticancer activity was confirmed, providing a foundation for further exploration of these compounds in cancer therapy (Lu Jiu-fu et al., 2015).
Fluorescent Probe Development
Furthermore, the synthesis of 3-formylpyrazolo[1,5- a]pyrimidines as intermediates for the preparation of functional fluorophores has been described. These compounds, derived from pyrazolo[1,5-a]pyrimidines, exhibited significant fluorescence and quantum yields, making them promising candidates for use as fluorescent probes in biological and environmental detection applications (Castillo et al., 2018).
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of N-cyclopentyl-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is Dihydrofolate Reductase (DHFR) . DHFR is an enzyme that plays a crucial role in the synthesis of nucleotides and the metabolism of folate .
Mode of Action
N-cyclopentyl-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine inhibits DHFR with high affinity . This inhibition reduces the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine . As a result, the synthesis of RNA and DNA is stopped .
Biochemical Pathways
The inhibition of DHFR affects the folic acid pathway , which is essential for the synthesis of nucleotides. The downstream effects include the disruption of DNA and RNA synthesis, which leads to the death of rapidly dividing cells, such as cancer cells .
Pharmacokinetics
In vitro adme tests have been performed on similar compounds . These tests typically evaluate the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which are crucial for understanding the compound’s bioavailability.
Result of Action
The result of the action of N-cyclopentyl-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is the cessation of RNA and DNA synthesis, leading to the death of cancer cells . This makes it a potential therapeutic agent for cancer treatment.
Propiedades
IUPAC Name |
N-cyclopentyl-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O/c1-13-11-18(22-14-7-3-4-8-14)23-19(21-13)16(12-20-23)15-9-5-6-10-17(15)24-2/h5-6,9-12,14,22H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHEWULVGLYZFHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)NC3CCCC3)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclohexyl-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2948872.png)
![2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-isopropylphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2948874.png)
![N-(2,4-difluorophenyl)-2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2948875.png)
![5-(1-((3-Chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2948876.png)




![N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2948887.png)

![3-amino-N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-4-(3,4-dimethoxyphenyl)-6-(3,4-dimethylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2948890.png)


